molecular formula C21H15FN2O2 B5616075 2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5616075
M. Wt: 346.4 g/mol
InChI Key: KZRFOGUAFUONGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzamides and related compounds often involves innovative approaches to introduce the fluorine atom and construct the benzamide framework. One method explored is the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides, leading to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, which may share synthetic pathways or structural similarities with the compound of interest (Meiresonne et al., 2015). Another approach involves a microwave-assisted Fries rearrangement, demonstrating the versatility of synthesis techniques for obtaining fluorinated benzamides (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be elucidated through crystallographic analysis, which reveals the arrangement of atoms within the molecule and the influence of fluorine on its geometry. The crystal structures of similar fluorinated benzamides show varied dihedral angles between aromatic rings, indicating how fluorination affects molecular conformation (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorinated benzamides participate in a range of chemical reactions, underlining their reactivity and potential for further functionalization. The introduction of a fluorine atom significantly impacts the chemical behavior of benzamides, affecting their electrophilic and nucleophilic properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities, suggesting that fluorination can enhance biological properties (Desai et al., 2013).

properties

IUPAC Name

2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-13-9-10-18-19(11-13)26-21(24-18)14-5-4-6-15(12-14)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRFOGUAFUONGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

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